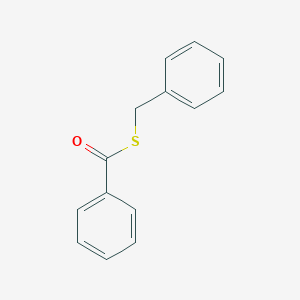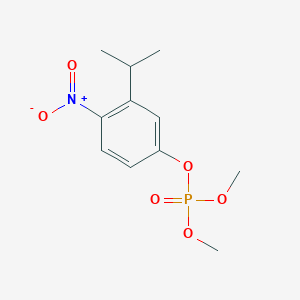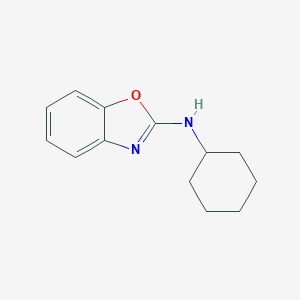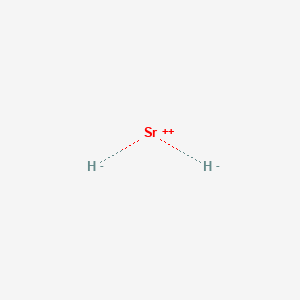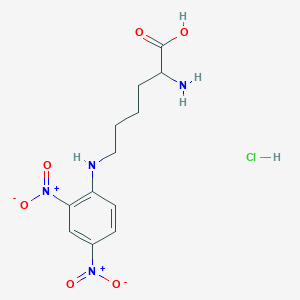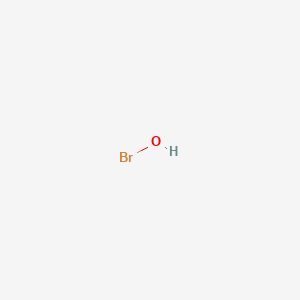
Hypobromous acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Hypobromous acid (HOBr) is a highly reactive oxidizing agent that is formed in vivo by the reaction of hydrogen peroxide (H2O2) with bromide (Br-) in the presence of myeloperoxidase (MPO) enzyme. It is a powerful antimicrobial agent and a major component of the innate immune system, playing a crucial role in the defense against invading pathogens.
Scientific Research Applications
Fluorescent Probes for Bioimaging
Hypobromous acid (HOBr) plays a crucial role in various physiological and pathological processes. Its importance is underscored by the development of novel fluorescent probes for sensitive and selective detection. These probes are instrumental in bioimaging applications, enabling real-time monitoring of HOBr in living cells, zebrafish, and even in specific models like arthritis mice. This advancement aids in understanding HOBr's functions in living systems (Qu et al., 2019; Jia et al., 2020; Huo et al., 2020).
Understanding Cellular Functions
Research on selective recognition of endogenous HOBr using fluorescent probes provides insights into the dynamic balance of intracellular redox states. These studies contribute to a deeper understanding of the molecular structures, sensing mechanisms, and applications of these probes, enhancing our knowledge of cellular processes influenced by HOBr (Fang & Dehaen, 2021).
Protein Oxidative Decay and Resistance Design
Investigations into how this compound interacts with proteins, such as in the context of immune system responses, are significant. This research focuses on understanding the oxidative decay mechanisms in proteins and designing modifications to confer resistance. Such studies have implications for understanding diseases where protein damage is a factor (Howell et al., 2015).
DNA Interaction and Damage Assessment
The reaction of this compound with components of DNA, such as guanine nucleosides, reveals its potential to cause genetic damage. Understanding these reactions is crucial for assessing the mutagenic potential of HOBr, especially in the context of the human host defense system (Suzuki et al., 2013).
Electrophilic Nature and Chemical Reactivity
HOBr's role as a potent electrophile is highlighted in studies examining its reactions with various compounds. These findings provide a theoretical basis for its high reactivity, further emphasizing its potential for causing biological damage (Ximenes et al., 2015).
properties
CAS RN |
13517-11-8 |
|---|---|
Molecular Formula |
HBrO BrHO |
Molecular Weight |
96.91 g/mol |
IUPAC Name |
hypobromous acid |
InChI |
InChI=1S/BrHO/c1-2/h2H |
InChI Key |
CUILPNURFADTPE-UHFFFAOYSA-N |
SMILES |
OBr |
Canonical SMILES |
OBr |
Other CAS RN |
14380-62-2 15656-19-6 13517-11-8 |
synonyms |
HOBr hydrogen oxybromide hypobromous acid hypobromous acid, ion (1-) hypobromous acid, potassium salt hypobromous acid, sodium salt sodium hypobromite |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





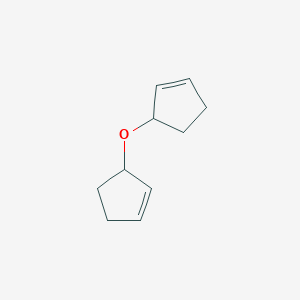



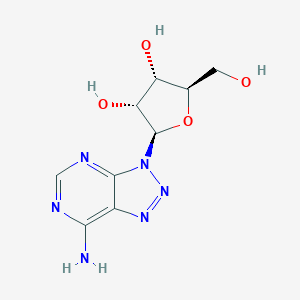
![2-[3-(trifluoromethyl)benzoyl]benzoic Acid](/img/structure/B80673.png)
